molecular formula C7H4BrClO4S B1524260 3-Bromo-5-(chlorosulfonyl)benzoic acid CAS No. 1183308-29-3

3-Bromo-5-(chlorosulfonyl)benzoic acid

Cat. No.: B1524260
CAS No.: 1183308-29-3
M. Wt: 299.53 g/mol
InChI Key: IMAIAELPYHNWME-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of bromine and chlorosulfonyl functional groups attached to the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. It has a molecular formula of C7H4BrClO4S and a molecular weight of 299.53 g/mol.

Preparation Methods

The synthesis of 3-Bromo-5-(chlorosulfonyl)benzoic acid typically involves the bromination and chlorosulfonation of benzoic acid derivatives. One common synthetic route includes the bromination of 2-chlorobenzoic acid followed by chlorosulfonation. The reaction conditions often involve the use of bromine and a catalyst in an organic solvent to achieve bromination . The chlorosulfonation step is carried out using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

3-Bromo-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis results in the formation of a sulfonic acid .

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chlorosulfonyl)benzoic acid is primarily related to its ability to undergo substitution reactions. The bromine and chlorosulfonyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes the compound valuable in synthetic chemistry for the construction of complex molecules .

Comparison with Similar Compounds

3-Bromo-5-(chlorosulfonyl)benzoic acid can be compared with other similar compounds such as:

    2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

    3-Bromo-5-fluorobenzoic acid: Contains a fluorine atom instead of a chlorosulfonyl group, resulting in different chemical properties and uses.

    3-Bromo-5-(trifluoromethyl)benzoic acid: The trifluoromethyl group imparts unique electronic effects, making it useful in different synthetic applications.

The uniqueness of this compound lies in its dual functional groups, which provide versatile reactivity for various chemical transformations.

Properties

IUPAC Name

3-bromo-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAIAELPYHNWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183308-29-3
Record name 3-bromo-5-(chlorosulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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